![molecular formula C13H24N2O2 B14027349 tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique bicyclic structure, which includes a tert-butyl group and a carbamate functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate typically involves the reaction of 8-azabicyclo[3.2.1]octane derivatives with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding site .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate
- tert-Butyl (8-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate
- tert-Butyl (8-azabicyclo[3.2.1]octan-4-ylmethyl)carbamate
Uniqueness
The uniqueness of tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate lies in its specific bicyclic structure and the position of the tert-butyl and carbamate groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H24N2O2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
tert-butyl N-(8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-8-9-4-5-10-6-7-11(9)15-10/h9-11,15H,4-8H2,1-3H3,(H,14,16) |
Clave InChI |
JVHNOZNBDNUNIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCC2CCC1N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


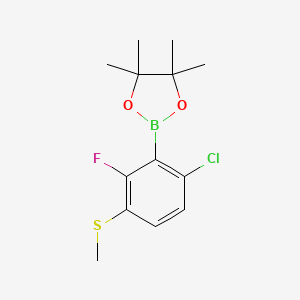
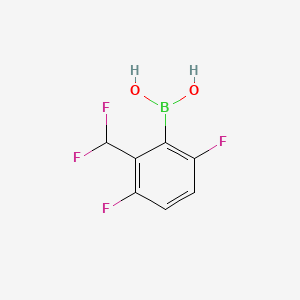
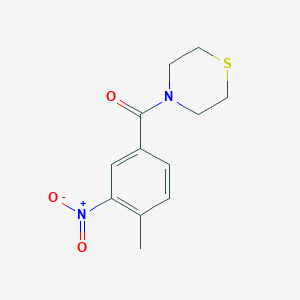
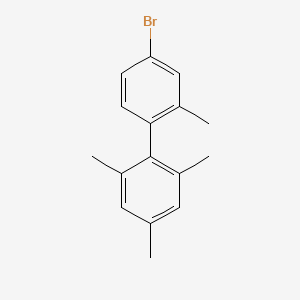
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
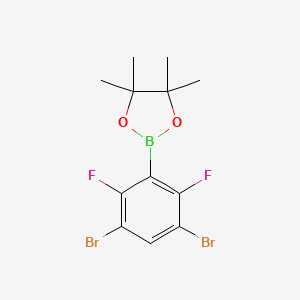
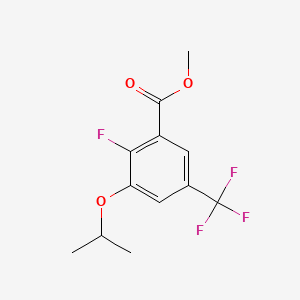
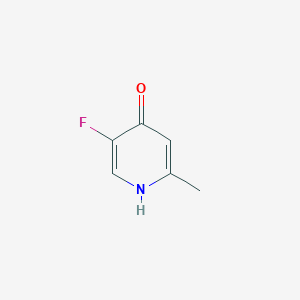

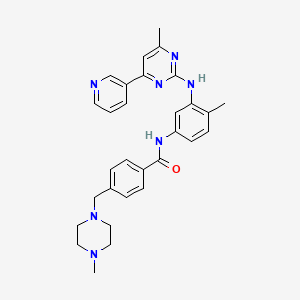
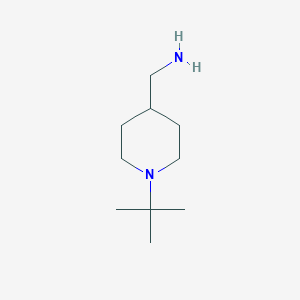

![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
